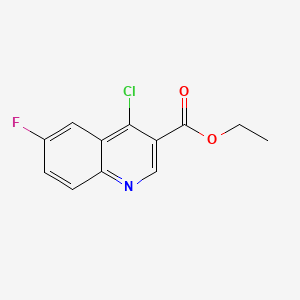

6-甲氧基-2H-色烯-3-甲酸甲酯

描述

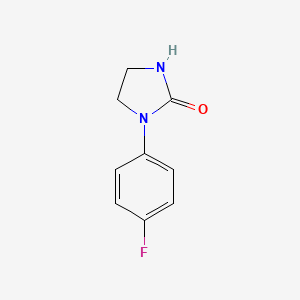

Methyl 6-methoxy-2H-chromene-3-carboxylate is a compound related to the chromene family, which is characterized by a 2H-chromene core structure. Chromenes are a group of organic compounds with notable presence in various natural products and have been the subject of numerous studies due to their biological activities and potential applications in medicinal chemistry. Although the specific compound methyl 6-methoxy-2H-chromene-3-carboxylate is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties of this class of compounds.

Synthesis Analysis

The synthesis of chromene derivatives often involves esterification and other organic reactions that introduce various functional groups to the core chromene structure. For instance, the synthesis of methyl 5-methoxy-1H-indole-2-carboxylate was achieved via esterification of commercially available precursors . Similarly, a series of dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates were synthesized, indicating the versatility of chromene derivatives in chemical synthesis . The triphenylphosphine-mediated reaction is another method used to produce chromene derivatives, as seen in the synthesis of methyl 6-(1,2-di(methoxycarbonyl))-8-(ethyl carbamoylformyl)-2-oxo-2H-chromene-4-carboxylate .

Molecular Structure Analysis

The molecular structure of chromene derivatives is often elucidated using spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR . For example, the crystal structure of a related compound, 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, revealed that the chromene moiety adopts an envelope conformation, and the substituent groups can significantly influence the overall molecular conformation .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including photochromic reactions, as demonstrated by the photochromic properties of dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates under continuous irradiation . The presence of substituent groups such as methoxycarbonyl can stabilize the colored forms of these compounds, which is an important consideration in the design of photoresponsive materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are closely related to their molecular structure. Computational studies, including density functional theory (DFT) calculations, have been used to predict properties such as polarizability, hyperpolarizability, and molecular electrostatic potential . These properties are essential for understanding the reactivity and potential applications of chromene derivatives in fields such as nonlinear optics and pharmaceuticals. Theoretical data from DFT calculations often show good agreement with experimental values, providing a reliable method for studying these compounds .

科学研究应用

DNA损伤活性

6-甲氧基-2H-色烯-3-甲酸甲酯等化合物已从胡椒叶中分离出来。研究调查了其 DNA 损伤活性,特别是针对酿酒酵母的突变株 (Baldoqui 等人,1999 年).

抗真菌性能

色烯,包括 6-甲氧基-2H-色烯-3-甲酸甲酯的衍生物,已证明具有抗真菌活性。例如,从胡椒和胡椒中提取物对枝孢菌属和球孢菌属真菌表现出生物活性 (Lago 等人,2007 年).

化学合成和结构分析

与 6-甲氧基-2H-色烯-3-甲酸甲酯相关的化合物,如糖苷内酯衍生物的合成和结构分析一直是研究的重点。这些研究有助于了解这些化合物的化学性质和潜在应用 (Zhang 等人,2001 年).

细胞毒性作用

研究还探讨了与 6-甲氧基-2H-色烯-3-甲酸甲酯在结构上相似的化合物的细胞毒性作用。例如,某些衍生物已针对其对人癌细胞系(如乳腺癌和肝癌细胞)的细胞毒性进行了评估 (Jiang 等人,2014 年).

合成方法

研究集中于开发色烯衍生物的有效合成方法,包括创建 6-甲氧基-2H-色烯-3-甲酸甲酯的 E/Z 异构体的方法。这些方法对于大量生产这些化合物以供进一步研究和潜在应用至关重要 (Yavari & Feiz-Javadian, 2006).

GPR35 激动剂研究

6-甲氧基-2H-色烯-3-甲酸甲酯的衍生物已用于研究 G 蛋白偶联受体 GPR35。这些研究对于理解受体的作用和潜在治疗应用至关重要 (Thimm 等人,2013 年).

酰化研究

色烯(包括 6-甲氧基-2H-色烯-3-甲酸甲酯衍生物)的酰化反应已得到研究,以了解其化学反应性和在有机合成中的潜在应用 (Yamaguchi 等人,1984 年).

安全和危害

The compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The safety information suggests that precautionary measures should be taken, including washing hands and other exposed areas thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves and eye protection .

属性

IUPAC Name |

methyl 6-methoxy-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHDLAUULLXIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363150 | |

| Record name | methyl 6-methoxy-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-methoxy-2H-chromene-3-carboxylate | |

CAS RN |

338759-76-5 | |

| Record name | methyl 6-methoxy-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)

![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)

![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)